molecular formula C22H27N3O B11462686 6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11462686
M. Wt: 349.5 g/mol
InChI Key: LOJGCPLJPKHWHU-UHFFFAOYSA-N
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Description

6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring fused with a pyrano ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dimethyl-2-butanone with benzylamine to form an intermediate, which is then reacted with 2-methylpropanal and a suitable nitrile source under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: A simpler pyridine derivative with a nitrile group.

    6-(benzylamino)pyridine-3-carbonitrile: A related compound with a similar benzylamino and nitrile substitution pattern.

Uniqueness

6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to its fused pyrano-pyridine ring system and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity compared to simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C22H27N3O/c1-15(2)10-20-19-14-26-22(3,4)11-17(19)18(12-23)21(25-20)24-13-16-8-6-5-7-9-16/h5-9,15H,10-11,13-14H2,1-4H3,(H,24,25)

InChI Key

LOJGCPLJPKHWHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C2=C1COC(C2)(C)C)C#N)NCC3=CC=CC=C3

Origin of Product

United States

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